19Alpha-Hydroxyasiatic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-21-25(2)15-19(32)23(33)26(3,16-31)20(25)10-11-28(21,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21-,22-,23+,25+,26+,27-,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOKATFNRPZIIU-NIZSJLHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70868-78-9 |

Source

|

| Record name | 70868-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

19Alpha-Hydroxyasiatic Acid chemical structure and properties

An In-depth Technical Guide to 19α-Hydroxyasiatic Acid

Abstract

19α-Hydroxyasiatic acid, a pentacyclic ursane-type triterpenoid, is a naturally occurring phytochemical found in various medicinal plants. It is structurally a derivative of asiatic acid, distinguished by an additional hydroxyl group at the C-19α position. This modification significantly influences its biological activity profile, which includes notable anticoagulant, anti-inflammatory, and anti-elastase properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it delves into the biosynthesis of its core ursane skeleton, outlines a detailed protocol for its isolation and purification from natural sources, and explores its known biological activities and their underlying mechanisms of action. This document is intended for researchers in natural product chemistry, pharmacology, and drug development, offering foundational knowledge and practical methodologies for the study of this promising bioactive compound.

Chemical Structure and Physicochemical Properties

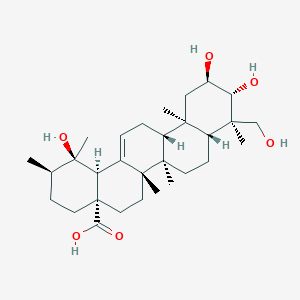

19α-Hydroxyasiatic acid (also known as 23-Hydroxytormentic acid) is a complex natural product with the molecular formula C₃₀H₄₈O₆.[1][2] Its structure is based on the ursane skeleton, a pentacyclic triterpene framework that is the precursor to a wide array of bioactive plant metabolites.[3]

Chemical Structure

The IUPAC name for 19α-Hydroxyasiatic acid is (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid.[2] The core structure features hydroxyl groups at positions C-2α, C-3β, C-19α, and C-23, a carboxylic acid at C-28, and a double bond between C-12 and C-13.

Caption: 2D Chemical Structure of 19α-Hydroxyasiatic Acid.

Physicochemical Properties

The compound is typically isolated as a white or colorless powder. Its solubility profile is characteristic of many triterpenoids, being soluble in moderately polar organic solvents such as dimethyl sulfoxide (DMSO), acetone, ethyl acetate, dichloromethane, and chloroform. A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of 19α-Hydroxyasiatic Acid

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 70868-78-9 | [2] |

| Molecular Formula | C₃₀H₄₈O₆ | [2] |

| Molecular Weight | 504.7 g/mol | [2] |

| Appearance | Powder | N/A |

| Solubility | Soluble in DMSO, Acetone, Ethyl Acetate, Chloroform | N/A |

| Storage (Powder) | -20°C for up to 3 years | N/A |

| Storage (in Solvent) | -80°C for up to 1 year | N/A |

Spectroscopic Characterization

Structural elucidation and confirmation of 19α-Hydroxyasiatic acid rely on a combination of spectroscopic techniques. The following sections detail the characteristic spectral data used for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the complex stereochemistry of the ursane skeleton and the precise location of its functional groups. The data presented in Table 2 were reported for 23-hydroxytormentic acid (a synonym) in deuterated methanol (CD₃OD).

Expertise Insight: The chemical shifts are highly sensitive to the solvent used. The data below, recorded in CD₃OD, provides a reliable reference. When comparing with data from other solvents like pyridine-d₅ or DMSO-d₆, expect significant shifts, especially for protons and carbons near hydroxyl and carboxyl groups due to different hydrogen-bonding interactions.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 19α-Hydroxyasiatic Acid (in CD₃OD)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 48.60 | 1.95 |

| 2 | 69.90 | 3.62 (ddd) |

| 3 | 83.80 | 2.91 (d, 9.8) |

| 4 | 41.10 | - |

| 5 | 55.40 | 1.04 |

| 6 | 19.10 | 1.59 |

| 7 | 33.50 | 1.37, 1.64 |

| 8 | 40.60 | - |

| 9 | 47.90 | 1.82 |

| 10 | 39.90 | - |

| 11 | 24.20 | 2.04 |

| 12 | 128.20 | 5.28 (t, 3.2) |

| 13 | 139.50 | - |

| 14 | 42.30 | - |

| 15 | 29.30 | 1.02, 1.85 |

| 16 | 26.60 | 1.55, 1.90 |

| 17 | 49.30 | - |

| 18 | 54.50 | 2.54 |

| 19 | 73.64 | - |

| 20 | 42.80 | - |

| 21 | 27.20 | 1.34, 1.45 |

| 22 | 38.40 | 1.69, 1.78 |

| 23 | 66.80 | 3.24, 3.48 |

| 24 | 14.10 | 0.96 (s) |

| 25 | 17.50 | 0.98 (s) |

| 26 | 17.80 | 0.80 (s) |

| 27 | 24.80 | 1.09 (s) |

| 28 | 178.55 | - |

| 29 | 27.80 | 1.25 (s) |

| 30 | 17.10 | 0.93 (d, 5.8) |

Data adapted from Trinh et al., 2024.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups present in the molecule. The spectrum is dominated by absorptions corresponding to hydroxyl, carbonyl, and alkene moieties.

Table 3: Characteristic Infrared (IR) Absorptions for 19α-Hydroxyasiatic Acid

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3381 (broad) | O-H | Stretching (H-bonded) |

| ~2930 (sharp) | C-H | Stretching (sp³ alkane) |

| ~1698 (strong) | C=O | Stretching (Carboxylic acid) |

| ~1640 (medium) | C=C | Stretching (Alkene) |

Data adapted from Trinh et al., 2024.

Trustworthiness Insight: The broadness of the O-H stretching band is a hallmark of extensive intermolecular hydrogen bonding, a common feature in polyhydroxylated compounds like this triterpenoid. The position of the C=O stretch (~1698 cm⁻¹) is consistent with a carboxylic acid that is also involved in hydrogen-bonded dimerization.

Mass Spectrometry (MS)

-

Decarboxylation: Loss of the COOH group (45 Da).

-

Dehydration: Sequential loss of water molecules (18 Da) from the hydroxyl groups.

-

Retro-Diels-Alder (RDA) Fragmentation: A characteristic cleavage of the C-ring at the C12-C13 double bond, which is diagnostic for ursane- and oleanane-type triterpenoids. This cleavage splits the molecule into two fragments, helping to locate substituents on the A/B rings versus the D/E rings.

Biosynthesis of the Ursane Skeleton

19α-Hydroxyasiatic acid, like all ursane-type triterpenoids, is derived from the isoprenoid biosynthetic pathway. The construction of the core pentacyclic skeleton is a multi-step enzymatic process that is conserved across many plant species.[1][3]

-

MVA Pathway: The journey begins in the cytoplasm with the mevalonate (MVA) pathway, which converts three molecules of acetyl-CoA into isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block.[4]

-

Formation of Squalene: IPP and its isomer DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to create the linear C30 precursor, squalene.[1]

-

Epoxidation: Squalene is activated for cyclization by squalene epoxidase (SE), which introduces an epoxide ring to form 2,3-oxidosqualene. This is a critical rate-limiting step.

-

Cyclization: The defining step is the cyclization of 2,3-oxidosqualene by a specific oxidosqualene cyclase (OSC), namely α-amyrin synthase (α-AS). This enzyme orchestrates a complex cascade of cation-pi cyclizations and rearrangements to form the α-amyrin scaffold, which possesses the characteristic ursane skeleton.[3]

-

Post-Cyclization Modifications: α-amyrin serves as the common precursor for all ursane-type triterpenoids. A series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs), then decorate the scaffold with hydroxyl, carboxyl, and other functional groups to produce the vast diversity of natural products, including 19α-Hydroxyasiatic acid.

Caption: Core biosynthesis pathway of the ursane skeleton.

Natural Occurrence and Isolation

19α-Hydroxyasiatic acid has been isolated from a variety of plant species, many of which have a history of use in traditional medicine. Known sources include:

-

Sanguisorba officinalis

-

Rosa laevigata (Cherokee rose)[2]

-

Rubus rosifolius (Jamaican raspberry)

-

Geum japonicum[4]

-

Olea europaea (Olive) cell cultures

-

Rubus pungens[2]

Experimental Protocol: Isolation from Geum japonicum

The following protocol is a representative method for the isolation and purification of triterpenoids from plant material, adapted from methodologies used for Geum japonicum.[5]

Expertise Insight: This multi-step chromatographic process is designed to systematically separate compounds based on polarity. The initial solvent partitioning provides a crude fractionation. Sephadex LH-20 chromatography then separates molecules primarily by size but also by polarity, effectively removing pigments and tannins. The final HPLC step provides high-resolution separation to yield the pure compound.

-

Extraction:

-

Air-dry and powder the whole plant material of Geum japonicum.

-

Reflux 500 g of the powdered material with 80% aqueous methanol (MeOH) for 24 hours.

-

Filter the extract and concentrate it under reduced pressure to yield the crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform a liquid-liquid partition against dichloromethane (CH₂Cl₂) to remove non-polar compounds like fats and chlorophylls.

-

Subsequently, partition the aqueous layer with ethyl acetate (EtOAc) (3 x 500 mL). The triterpenoids, including 19α-hydroxyasiatic acid, will preferentially move into the EtOAc phase.

-

Combine the EtOAc fractions and evaporate the solvent to dryness to obtain the EtOAc-soluble fraction.

-

-

Column Chromatography (Sephadex LH-20):

-

Prepare a Sephadex LH-20 column (e.g., 500 x 50 mm) and equilibrate with a methanol/water (4:1) mobile phase.

-

Dissolve the EtOAc fraction in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the same mobile phase, collecting fractions (e.g., 7 mL each).

-

Monitor the fractions using Thin Layer Chromatography (TLC) and a suitable stain (e.g., ceric sulfate spray followed by heating) to identify fractions containing triterpenoids.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Combine the triterpenoid-rich fractions from the Sephadex column.

-

Perform preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column.

-

Use an isocratic or gradient mobile phase system, such as acetonitrile/methanol/water (e.g., 2:20:78), to achieve separation.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to 19α-Hydroxyasiatic acid.

-

Verify the purity and confirm the identity of the isolated compound using NMR and MS analysis.

-

Caption: Experimental workflow for isolation and purification.

Biological Activities and Mechanisms of Action

19α-Hydroxyasiatic acid exhibits a range of biological activities that are of significant interest for therapeutic development.

Anti-inflammatory Activity

Triterpenoids are well-documented inhibitors of inflammatory pathways.[6] The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of the inflammatory response.[6]

Postulated Mechanism: In its resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes like COX-2. It is postulated that 19α-Hydroxyasiatic acid, like other related triterpenoids, interferes with this pathway, potentially by inhibiting the IKK complex or IκBα phosphorylation, thereby preventing NF-κB activation.

Caption: Postulated NF-κB inhibition by 19α-Hydroxyasiatic Acid.

Anticoagulant Activity

Studies have shown that 19α-Hydroxyasiatic acid exhibits a significant anticoagulant effect, specifically on the extrinsic pathway of the coagulation cascade. [N/A] The extrinsic pathway is initiated by tissue factor and involves the activation of Factor VII, which subsequently activates Factor X. Factor Xa then converts prothrombin to thrombin, the final enzyme that cleaves fibrinogen to fibrin to form a clot. The precise molecular target of 19α-Hydroxyasiatic acid within this pathway has not yet been elucidated and remains an important area for future investigation.

Anti-Elastase Activity

Elastase is a protease that degrades elastin, a key protein responsible for the elasticity of skin and other tissues. Inhibition of elastase is a key strategy in developing anti-aging cosmeceuticals to prevent the formation of wrinkles. While specific IC₅₀ values for 19α-Hydroxyasiatic acid are not published, closely related 19-hydroxyursane-type triterpenoids isolated from Rubus fraxinifolius have demonstrated potent elastase inhibition, suggesting this is a shared property of this structural class.[2]

Table 4: Elastase Inhibitory Activity of Related Triterpenoids

| Compound | IC₅₀ (µg/mL) | Source |

|---|---|---|

| 2,3-O-ethyleneglycol, 19-hydroxyurs-12-en-23,28-dioic acid | 122.2 | Rubus fraxinifolius[2] |

| 2,3-O-propanediol, 19-hydroxyurs-12-en-28-oic acid | 98.2 | Rubus fraxinifolius[2] |

Experimental Protocol: In Vitro Elastase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a test compound against porcine pancreatic elastase (PPE), a commonly used model enzyme.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl buffer, pH 8.0.

-

Enzyme Solution: Prepare a stock solution of PPE in the assay buffer.

-

Substrate Solution: Prepare a stock solution of N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) in the assay buffer.

-

Test Compound: Prepare a stock solution of 19α-Hydroxyasiatic acid in DMSO, then create serial dilutions in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the test compound dilution (or buffer for control, DMSO for vehicle control).

-

Add 160 µL of the assay buffer.

-

Add 10 µL of the PPE solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the SANA substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings every minute for 20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

-

Conclusion and Future Directions

19α-Hydroxyasiatic acid is a multifaceted natural product with a well-defined chemical structure and promising biological activities. Its anti-inflammatory properties, likely mediated through the inhibition of the NF-κB pathway, and its anti-elastase activity make it a compelling candidate for further investigation in dermatology and inflammatory disease research. The foundational knowledge of its biosynthesis, isolation, and spectroscopic characterization provided in this guide serves as a critical resource for researchers aiming to explore its therapeutic potential.

Key areas for future research include the definitive elucidation of its molecular target in the anticoagulant cascade, a comprehensive evaluation of its in vivo efficacy and safety, and the exploration of synthetic or semi-synthetic derivatives to optimize its activity and pharmacokinetic properties.

References

- BenchChem. (2025). An In-depth Technical Guide to the Biosynthesis of Ursane-Type Triterpenoids in Plants. [URL: https://www.benchchem.com/technical-guides/in-depth-technical-guide-to-the-biosynthesis-of-ursane-type-triterpenoids-in-plants]

- Trinh, T. T. H., Nguyen, T. H., & Le, T. H. (2024). ISOLATION AND STRUCTURAL IDENTIFICATION OF TRITERPENE COMPOUNDS FROM THE LEAVES OF RUBUS ANNAMENSIS CARDOT COLLECTED IN LAM DON. Vietnam Journal of Science and Technology. [URL: https://vjs.ac.vn/index.php/vjste/article/view/2117]

- Nikolaeva, I. G., et al. (2020). Biotransformation of Oleanane and Ursane Triterpenic Acids. Molecules, 25(23), 5573. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7728250/]

- ResearchGate. (n.d.). Plausible scheme for the biosynthesis of ursane derivatives. [URL: https://www.researchgate.

- Thakur, M., et al. (2022). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. Journal of Plant Biochemistry and Biotechnology, 31(3), 475-492. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8971038/]

- MDPI. (2021). Ursane Triterpenes and Norisoprenoids from Anchusa italica Retz. and Their Chemotaxonomic Significance. [URL: https://www.mdpi.com/1420-3049/26/16/4789]

- PubChem. (n.d.). 19Alpha-Hydroxyasiatic Acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.

- Anaesthesia News. (2023). ANTICOAGULANTS: THEIR MECHANISM OF ACTION. [URL: https://www.anaesthesianews.co.uk/files/guidelines/2023/Anticoagulants.pdf]

- Ruppert, M., et al. (2022). Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications. Pharmaceuticals, 15(2), 143. [URL: https://www.mdpi.com/1424-8247/15/2/143]

- Surh, Y. J. (2002). Naturally occurring NF-kappaB inhibitors. Mini reviews in medicinal chemistry, 2(4), 395-406. [URL: https://pubmed.ncbi.nlm.nih.gov/12370003/]

- MDPI. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [URL: https://www.mdpi.com/1420-3049/26/21/6462]

- Edwards, J. V., et al. (1999). Inhibition of elastase by a synthetic cotton-bound serine protease inhibitor: in vitro kinetics and inhibitor release. Wound Repair and Regeneration, 7(2), 106-117. [URL: https://pubmed.ncbi.nlm.nih.gov/10231512/]

- Zhang, W. J., & Frei, B. (2001). Alpha-lipoic acid inhibits TNF-alpha-induced NF-kappaB activation and adhesion molecule expression in human aortic endothelial cells. The FASEB journal, 15(13), 2423-2432. [URL: https://pubmed.ncbi.nlm.nih.gov/11689476/]

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=13c-nmr]

- PubChem. (n.d.). This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/490367]

- Sobekbio Biosciences. (n.d.). 19 alpha-Hydroxyasiatic acid CFN91072. [URL: https://www.sobekbio.

- ResearchGate. (n.d.). Optimization of elastase inhibition assay conditions. [URL: https://www.researchgate.

- Novak, T. E., et al. (2003). NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription. American journal of physiology. Lung cellular and molecular physiology, 284(1), L84-9. [URL: https://pubmed.ncbi.nlm.nih.gov/12388359/]

- MDPI. (2023). Primary Study on Effect of Extraction Methods on the Properties and Activities of Polysaccharides from Geum japonicum var. Chinense F. Bolle. [URL: https://www.mdpi.com/1420-3049/28/13/5077]

- Shun, C. T., et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PloS one, 9(9), e107773. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4169527/]

- YouTube. (2025). Anti-Coagulants Mechanism of Action. [URL: https://www.youtube.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]

- Orthobullets. (2025). Anticoagulation Medications. [URL: https://www.orthobullets.

- Miller, M. J., et al. (2007). Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs. Journal of medicinal food, 10(4), 667-675. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3346618/]

- Nutescu, E. A., et al. (2016). Pharmacology of anticoagulants used in the treatment of venous thromboembolism. Journal of thrombosis and thrombolysis, 42(1), 15-31. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4930431/]

- ResearchGate. (n.d.). elastase activity inhibition by the most active fraction of star fruit (averrhoa carambola l.) leaves from three west java regions. [URL: https://www.researchgate.

- YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [URL: https://www.youtube.

- Academic Journals. (n.d.). Compounds with elastase inhibition and free radical scavenging activities from Callistemon lanceolatus. [URL: https://academicjournals.org/journal/JMPR/article-full-text-pdf/2F2260613279]

- ResearchGate. (2025). Compounds with elastase inhibition and free radical scavenging activities from Callistemon lanceolatus | Request PDF. [URL: https://www.researchgate.

- YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. [URL: https://www.youtube.

- YouTube. (2013). Assigning a 1H NMR spectrum. [URL: https://www.youtube.

- Journal of Food and Drug Analysis. (2006). Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from geum japonicum. [URL: https://www.jfda-online.com/journal/vol14/iss2/13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Two triterpenoids from Rubus fraxinifolius leaves and their tyrosinase and elastase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beep.ird.fr [beep.ird.fr]

- 4. Anti-HIV triterpene acids from Geum japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 24-nor-Ursane type triterpenoids from the stems of Rumex japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sourcing of 19α-Hydroxyasiatic Acid for Pharmaceutical Research and Development

Abstract

This technical guide provides a comprehensive overview of 19α-Hydroxyasiatic Acid, a pentacyclic triterpenoid of significant interest to the pharmaceutical and drug development sectors. The document details its primary natural sources, delves into its putative biosynthetic pathway, presents a robust methodology for its extraction and isolation from plant matrices, and outlines key analytical techniques for its characterization. This guide is intended for researchers, natural product chemists, and drug development professionals seeking to harness this promising bioactive compound.

Introduction

19α-Hydroxyasiatic Acid (CAS No. 70868-78-9) is a pentacyclic triterpenoid of the ursane type. Structurally, it is asiatic acid with a hydroxyl group substituted at the 19α position, a modification that can significantly influence its biological activity.[1] This compound has been identified as a metabolite in several plant species and is noted for its potential anti-inflammatory and anticoagulant properties.[1][2] As a derivative of asiatic acid—a well-studied constituent of Centella asiatica—19α-Hydroxyasiatic Acid represents a compelling target for natural product discovery and development. This guide provides the foundational knowledge and practical methodologies required to source, isolate, and analyze this compound from its natural origins.

Chapter 1: Natural Occurrence and Distribution

19α-Hydroxyasiatic Acid is not as ubiquitously distributed as its precursor, asiatic acid. Its presence has been confirmed in a select number of plant genera, primarily within the Rosaceae family. The identification of these sources is critical for developing targeted extraction strategies.

The primary documented natural sources of 19α-Hydroxyasiatic Acid include:

-

Rosa laevigata (Cherokee Rose): The leaves of this plant are a confirmed source of the compound. Phytochemical investigations of R. laevigata have consistently isolated various ursane-type triterpenoids, making it a primary target for sourcing.[2]

-

Rubus Species: Several species within the Rubus genus (e.g., raspberries, blackberries) have been reported to contain 19α-Hydroxyasiatic Acid.[1] Specifically, it has been isolated from Rubus pungens and Rubus meyenii (where it was identified under the synonym Meyanthic acid).[1][3] The genus is well-known for its rich and diverse profile of triterpenoids and other phenolic compounds.[4][5][6]

-

Sanguisorba officinalis (Great Burnet): This medicinal herb is another reported source of the compound.[2]

While Centella asiatica is a prolific producer of the direct precursor, asiatic acid, current literature does not definitively list it as a natural source of the 19-hydroxylated derivative.[7][8][9] Therefore, research efforts should be concentrated on the confirmed species within the Rosa and Rubus genera.

Table 1: Confirmed Natural Sources of 19α-Hydroxyasiatic Acid

| Plant Species | Family | Plant Part(s) | Confirmation |

| Rosa laevigata | Rosaceae | Leaves | Isolated and characterized[1][2] |

| Rubus pungens | Rosaceae | Not specified | Reported presence[1] |

| Rubus meyenii | Rosaceae | Not specified | Isolated and characterized[3] |

| Sanguisorba officinalis | Rosaceae | Herbs | Reported source[2] |

Yields of 19α-Hydroxyasiatic Acid are not consistently reported and can vary significantly based on geography, harvest time, and genetic factors. Yields for related ursane-type triterpenoids from these genera typically range from 0.1% to over 1% of the dry weight of the crude extract.

Chapter 2: Biosynthesis in Planta

The biosynthesis of 19α-Hydroxyasiatic Acid is understood as a multi-step enzymatic process originating from the isoprenoid pathway, culminating in a specific hydroxylation event. While the exact enzymes in Rosa or Rubus have not been fully elucidated, the pathway can be inferred from extensive research on triterpenoid biosynthesis in model plants like Centella asiatica.[10][11]

The proposed pathway involves three key stages:

-

Formation of the Triterpene Scaffold: The pathway begins with the cyclization of 2,3-oxidosqualene. An oxidosqualene cyclase (OSC), specifically an α-amyrin synthase, catalyzes the formation of the pentacyclic ursane scaffold, α-amyrin.

-

Multi-step Oxidation to Asiatic Acid: The α-amyrin scaffold undergoes a series of regio- and stereospecific oxidative modifications. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[12][13] In Centella asiatica, two key enzymes, CaCYP716A12 and CaCYP714E19, are responsible for the sequential oxidation of α-amyrin at the C-28, C-2, and C-23 positions to produce asiatic acid.[10][14] This process highlights the critical role of the CYP716 family in functionalizing the triterpene backbone.[13]

-

Final Hydroxylation at C-19α: The final step is the hydroxylation of asiatic acid at the C-19α position. This is a classic CYP-mediated reaction.[12][9][15] It is hypothesized that a specific cytochrome P450 enzyme, likely from the CYP716 or a related family within the Rosaceae species, recognizes asiatic acid as a substrate and catalyzes this final transformation.

Caption: Putative biosynthetic pathway of 19α-Hydroxyasiatic Acid.

Chapter 3: Extraction and Isolation Methodologies

The isolation of 19α-Hydroxyasiatic Acid requires a systematic approach involving extraction, partitioning, and chromatography. The lipophilic nature of the triterpenoid backbone guides the choice of solvents and stationary phases. The following protocol is a robust, field-proven methodology adapted from established procedures for isolating ursane-type triterpenoids from plant sources like Rosa laevigata.[12][10][16]

Experimental Protocol: Isolation from Rosa laevigata Leaves

1. Preparation of Plant Material:

-

Step 1.1: Collect fresh leaves of Rosa laevigata.

-

Step 1.2: Air-dry the leaves in a shaded, well-ventilated area for 7-10 days until brittle.

-

Step 1.3: Mill the dried leaves into a coarse powder (20-40 mesh) to maximize surface area for extraction.

2. Solvent Extraction:

-

Causality: The choice of ethanol or methanol is based on its ability to efficiently extract a broad range of mid-polar compounds, including triterpenoids, while being easily removable.

-

Step 2.1: Macerate the dried leaf powder (e.g., 1 kg) in 95% ethanol (5 L) at room temperature for 48 hours with occasional agitation.

-

Step 2.2: Filter the extract through cheesecloth followed by Whatman No. 1 filter paper.

-

Step 2.3: Repeat the maceration process on the plant residue two more times with fresh ethanol to ensure exhaustive extraction.

-

Step 2.4: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude ethanolic extract.

3. Liquid-Liquid Partitioning:

-

Causality: This step fractionates the crude extract based on polarity, effectively separating the target triterpenoids from highly polar (sugars, tannins) and non-polar (fats, waxes) constituents. Triterpenoid acids typically partition into the ethyl acetate fraction.

-

Step 3.1: Suspend the crude extract (e.g., 100 g) in 1 L of distilled water.

-

Step 3.2: Transfer the aqueous suspension to a separatory funnel and partition successively with n-hexane (3 x 1 L). Discard the n-hexane fraction.

-

Step 3.3: Partition the remaining aqueous layer successively with ethyl acetate (EtOAc) (3 x 1 L).

-

Step 3.4: Combine the EtOAc fractions and concentrate using a rotary evaporator to yield the triterpenoid-enriched fraction.

4. Column Chromatography (Purification):

-

Causality: Silica gel chromatography separates compounds based on their affinity for the polar stationary phase. A solvent gradient of increasing polarity is used to elute compounds sequentially, with less polar compounds eluting first.

-

Step 4.1 (Packing): Prepare a slurry of silica gel (60-120 mesh) in n-hexane. Pour the slurry into a glass column (e.g., 5 cm diameter) and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

Step 4.2 (Loading): Adsorb the dried EtOAc fraction (e.g., 20 g) onto a small amount of silica gel (40 g) to create a dry powder. Carefully load this powder onto the top of the packed column.

-

Step 4.3 (Elution): Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 95:5, 90:10, 80:20, 50:50, 0:100 v/v), followed by ethyl acetate and methanol.

-

Step 4.4 (Monitoring): Collect fractions (e.g., 250 mL each) and monitor their composition using Thin Layer Chromatography (TLC) with a mobile phase of Chloroform:Methanol (9:1) and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.

-

Step 4.5 (Pooling): Combine fractions containing the target compound (identified by its characteristic Rf value compared to a standard, if available).

5. Final Purification (Optional):

-

Causality: For achieving high purity (>98%), preparative HPLC or recrystallization is necessary.

-

Step 5.1: Subject the pooled fractions to preparative Reverse-Phase HPLC (RP-HPLC) using a C18 column and a mobile phase of methanol/water or acetonitrile/water.

-

Step 5.2: Alternatively, dissolve the semi-pure solid in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory triterpenes from the leaves of Rosa laevigata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Untapped potential of non-conventional rubus species: bioactivity, nutrition, and livelihood opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The genus Rubus L.: An insight into phytochemicals and pharmacological studies of leaves from the most promising species [pharmacia.pensoft.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Cytochrome P450 enzymes: A driving force of plant diterpene diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Flavonoids and Triterpenoids from the Roots of Rosa laevigata [scielo.org.mx]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Extraction and isolation of polyhydroxy triterpenoids from Rosa laevigata Michx. fruit with anti-acetylcholinesterase and neuroprotection properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of 19α-Hydroxyasiatic Acid from Rosa laevigata

Abstract

This technical guide provides a comprehensive methodology for the discovery and isolation of 19α-hydroxyasiatic acid, a bioactive pentacyclic triterpenoid, from the medicinal plant Rosa laevigata Michx., commonly known as the Cherokee rose. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and phytopharmacology. The guide delineates a complete workflow, from the collection and preparation of plant material to the extraction, chromatographic separation, and structural elucidation of the target compound. Each procedural step is accompanied by expert insights into the underlying scientific principles, ensuring both reproducibility and a deep understanding of the experimental choices. The protocols described herein are designed to be self-validating, incorporating rigorous analytical techniques for confirmation at each stage. All claims and methodologies are supported by authoritative scientific literature.

Introduction: The Phytochemical Landscape of Rosa laevigata

Rosa laevigata Michx., a plant with a rich history in traditional medicine, is a noteworthy source of a diverse array of bioactive compounds.[1] Its fruits and roots have been traditionally used to address various ailments, including urinary and reproductive health issues, diarrhea, and inflammation.[1] Modern phytochemical investigations have revealed a complex chemical profile rich in flavonoids, tannins, polysaccharides, and, most significantly for this guide, triterpenoids.[1][2][3] Triterpenoids from Rosa laevigata are primarily of the ursane, oleanane, and lupinane types and have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4]

Among the myriad of compounds isolated from this species, 19α-hydroxyasiatic acid stands out as a promising therapeutic agent.[5] This guide focuses on the systematic approach to its discovery and isolation, providing a roadmap for its procurement for further pharmacological evaluation.

Strategic Workflow for Isolation

The successful isolation of 19α-hydroxyasiatic acid from Rosa laevigata hinges on a multi-step process that begins with the careful selection and preparation of the plant material and culminates in the purification and structural verification of the target molecule. The workflow is designed to progressively enrich the concentration of the desired triterpenoid while systematically removing other interfering phytochemicals.

Figure 1: A comprehensive workflow for the isolation of 19α-hydroxyasiatic acid.

Phase 1: Plant Material Preparation

3.1. Collection and Authentication:

The choice of plant part is critical, as the concentration of triterpenoids can vary. Both the fruits (Fructus R. laevigata) and roots (Radix R. laevigata) are reported to contain a rich profile of these compounds.[2][6] For the purpose of isolating 19α-hydroxyasiatic acid, the roots are often a preferred source.[7] Proper botanical identification is paramount to ensure the correct species is being processed.

3.2. Drying and Pulverization:

Post-harvest, the plant material should be thoroughly washed and shade-dried to prevent the degradation of thermolabile compounds. Once completely dry, the material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Phase 2: Optimized Extraction of Triterpenoids

The objective of this phase is to liberate the triterpenoids from the plant matrix into a solvent system, yielding a crude extract. The choice of solvent and extraction method is pivotal for maximizing the yield of the target compound.

4.1. Rationale for Solvent Selection:

Triterpenoids like 19α-hydroxyasiatic acid are moderately polar. Therefore, solvents such as ethanol, methanol, or acetone are effective for their extraction.[2] An aqueous-organic solvent mixture, typically 60-80% ethanol, often provides an optimal balance of polarity to extract the desired compounds while minimizing the co-extraction of highly polar or non-polar constituents.[8][9]

4.2. Recommended Extraction Protocol: Microwave-Assisted Extraction (MAE)

While traditional methods like maceration or Soxhlet extraction are viable, Microwave-Assisted Extraction (MAE) offers significant advantages in terms of reduced extraction time, lower solvent consumption, and higher extraction efficiency.[10][11]

Step-by-Step MAE Protocol:

-

Sample Preparation: Weigh approximately 20 g of powdered Rosa laevigata root and place it in a microwave-safe extraction vessel.

-

Solvent Addition: Add 69% ethanol at a solid-to-liquid ratio of 1:26 (g/mL).[10][11]

-

Microwave Parameters: Set the microwave power to approximately 528 W and the extraction time to 12 minutes.[10][11]

-

Extraction Cycles: Perform the extraction in triplicate to ensure exhaustive extraction.

-

Filtration and Concentration: After each cycle, filter the extract to remove solid plant material. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

| Parameter | Optimized Value | Rationale |

| Solvent | 69% Ethanol | Balances polarity for efficient triterpenoid extraction.[10][11] |

| Solid-to-Liquid Ratio | 1:26 g/mL | Ensures adequate solvent penetration and solubilization.[10][11] |

| Microwave Power | 528 W | Provides sufficient energy for rapid extraction without thermal degradation.[10][11] |

| Extraction Time | 12 minutes | Maximizes yield while minimizing processing time.[10][11] |

Table 1: Optimized Parameters for Microwave-Assisted Extraction of Triterpenoids from Rosa laevigata.

Phase 3: Chromatographic Purification

The crude extract is a complex mixture of various phytochemicals. The purification of 19α-hydroxyasiatic acid requires a multi-step chromatographic approach to separate compounds based on their physicochemical properties.

5.1. Initial Fractionation: Silica Gel Column Chromatography

Silica gel column chromatography is an effective initial step to separate the crude extract into fractions of decreasing polarity.

Protocol:

-

Column Packing: Prepare a silica gel (100-200 mesh) column using a slurry packing method with a non-polar solvent like hexane.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution Gradient: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by introducing a more polar solvent (e.g., ethyl acetate, followed by methanol). A typical gradient could be Hexane:Ethyl Acetate (from 100:0 to 0:100) followed by Ethyl Acetate:Methanol (from 100:0 to 80:20).

-

Fraction Collection: Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol 9:1). Visualize the spots under UV light and by staining with a vanillin-sulfuric acid reagent, which is indicative of triterpenoids.

-

Pooling of Fractions: Combine fractions with similar TLC profiles that show the presence of the target compound.

Figure 2: The chromatographic purification cascade.

5.2. Final Purification: Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining a high-purity sample of 19α-hydroxyasiatic acid, preparative HPLC is the method of choice. A reversed-phase C18 column is typically used for the separation of triterpenoids.

Protocol:

-

Sample Preparation: Dissolve the pooled, enriched fraction in the mobile phase.

-

HPLC Conditions:

-

Peak Collection: Collect the peak corresponding to the retention time of 19α-hydroxyasiatic acid.

-

Purity Check: Analyze the collected peak using analytical HPLC to confirm its purity.

Phase 4: Structural Elucidation and Verification

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic techniques.

6.1. Mass Spectrometry (MS):

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the isolated compound. For 19α-hydroxyasiatic acid (C₃₀H₄₈O₆), the expected molecular weight is approximately 504.7 g/mol .[5]

6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the most powerful tool for determining the detailed structure of organic molecules.

-

¹H NMR: Provides information about the number and types of protons and their neighboring environments.

-

¹³C NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HMQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

The combined data from these spectroscopic methods allows for the unambiguous identification of the isolated compound as 19α-hydroxyasiatic acid.[5]

Conclusion

This technical guide has outlined a robust and scientifically grounded methodology for the discovery and isolation of 19α-hydroxyasiatic acid from Rosa laevigata. By following this comprehensive workflow, from optimized extraction to advanced chromatographic purification and spectroscopic characterization, researchers can reliably obtain this promising bioactive triterpenoid for further investigation into its therapeutic potential. The emphasis on the rationale behind each step is intended to empower scientists to adapt and troubleshoot the process as needed, ensuring the integrity and success of their research endeavors.

References

-

Traditional uses, phytochemical, pharmacology, quality control and modern applications of two important Chinese medicines from Rosa laevigata Michx.: A review. (2022). Frontiers in Pharmacology. [Link]

-

A Review on the Phytochemical and Pharmacological Properties of Rosa laevigata: A Medicinal and Edible Plant. (2021). Journal of Ethnopharmacology. [Link]

-

Extraction and isolation of polyhydroxy triterpenoids from Rosa laevigata Michx. fruit with anti-acetylcholinesterase and neuroprotection properties. (2018). RSC Advances. [Link]

-

Study on the Optimization of an Extraction Process of Two Triterpenoid Saponins in the Root of Rosa laevigata Michx. and Their Protective Effect on Acute Lung Injury. (2022). Molecules. [Link]

-

Cherokee Rose. SightSage. [Link]

-

Fructus Rosae Laevigatae / Cherokee rose fruit / 金櫻子 / jin ying zi. Shen-Nong Chinese Medicine Information Site. [Link]

-

Ingredient: Rosa laevigata. Caring Sunshine. [Link]

-

A Review on the Phytochemical and Pharmacological Properties of Rosa laevigata: A Medicinal and Edible Plant. (2021). J-Stage. [Link]

-

Traditional uses, phytochemical, pharmacology, quality control and modern applications of two important Chinese medicines from Rosa laevigata Michx.: A review. (2022). Frontiers in Pharmacology. [Link]

-

CHEROKEE ROSE - Rosa laevigata - medicinal herbs. Medicinal Herbs. [Link]

-

Ingredient: Cherokee Rosehip. Caring Sunshine. [Link]

-

Extraction and isolation of polyhydroxy triterpenoids from Rosa laevigata Michx. fruit with anti-acetylcholinesterase and neuroprotection properties. (2018). ResearchGate. [Link]

-

Rosa laevigata Cherokee Rose PFAF Plant Database. Plants For A Future. [Link]

-

19Alpha-Hydroxyasiatic Acid. PubChem. [Link]

-

[Triterpenoids from roots of Rosa laevigata]. (2016). Zhongguo Zhong Yao Za Zhi. [Link]

-

Extraction of brown pigment from Rosa laevigata and its antioxidant activities. (2013). Pharmaceutical Biology. [Link]

Sources

- 1. caringsunshine.com [caringsunshine.com]

- 2. Traditional uses, phytochemical, pharmacology, quality control and modern applications of two important Chinese medicines from Rosa laevigata Michx.: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on the Phytochemical and Pharmacological Properties of Rosa laevigata: A Medicinal and Edible Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. This compound | C30H48O6 | CID 490367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Traditional uses, phytochemical, pharmacology, quality control and modern applications of two important Chinese medicines from Rosa laevigata Michx.: A review [frontiersin.org]

- 7. [Triterpenoids from roots of Rosa laevigata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Extraction of brown pigment from Rosa laevigata and its antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extraction and isolation of polyhydroxy triterpenoids from Rosa laevigata Michx. fruit with anti-acetylcholinesterase and neuroprotection properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biosynthesis of 19α-Hydroxyasiatic Acid in Plants

For: Researchers, Scientists, and Drug Development Professionals

Abstract

19α-Hydroxyasiatic acid, a pentacyclic triterpenoid found in medicinal plants such as Rosa laevigata, exhibits promising pharmacological activities, including anti-inflammatory effects.[1] Its biosynthesis is a complex multi-step process originating from the general isoprenoid pathway and culminating in highly specific enzymatic modifications of the ursane-type triterpene skeleton. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 19α-hydroxyasiatic acid, with a focus on the key enzymatic players, including oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs). We delve into the causality behind experimental strategies for pathway elucidation, present detailed protocols for gene discovery and functional characterization, and offer a forward-looking perspective on leveraging synthetic biology for the sustainable production of this high-value compound.

Introduction: The Architectural Complexity of Triterpenoids

Triterpenoids represent one of the largest and most structurally diverse classes of plant natural products, with over 20,000 distinct structures identified to date.[2] These C30 isoprenoid compounds are derived from the cyclization of 2,3-oxidosqualene and undergo extensive oxidative modifications, leading to a vast array of bioactive molecules.[3][4] Among these, ursane-type triterpenoids, characterized by a five-ring carbon skeleton, are of significant interest to the pharmaceutical industry due to their wide range of therapeutic properties. 19α-Hydroxyasiatic acid is a derivative of asiatic acid, a well-known bioactive triterpenoid from Centella asiatica.[5][6] The addition of a hydroxyl group at the C-19α position is a critical functionalization that likely modulates its biological activity. Understanding the enzymatic machinery responsible for this precise hydroxylation is paramount for both fundamental plant biochemistry and applied metabolic engineering efforts.

The Core Biosynthetic Pathway: From Isoprene Units to a Decorated Scaffold

The biosynthesis of 19α-hydroxyasiatic acid can be conceptually divided into three major stages: the formation of the pentacyclic triterpene skeleton, a series of oxidative decorations to form asiatic acid, and the final, crucial 19α-hydroxylation.

Formation of the Ursane Skeleton: The Role of Oxidosqualene Cyclases

The journey to 19α-hydroxyasiatic acid begins with the ubiquitous isoprenoid pathway, which synthesizes the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules (C15) yields squalene (C30), which is subsequently epoxidized to 2,3-oxidosqualene.

The first committed step in the biosynthesis of ursane-type triterpenoids is the cyclization of 2,3-oxidosqualene, catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs). In the context of asiatic acid-producing plants, β-amyrin synthase (bAS) and α-amyrin synthase (aAS) are key enzymes that produce the foundational oleanane and ursane skeletons, respectively.[7][8] For the biosynthesis of 19α-hydroxyasiatic acid, which possesses an ursane skeleton, α-amyrin synthase is the pertinent OSC.

Oxidative Tailoring by Cytochrome P450s: The Path to Asiatic Acid

Following the formation of the α-amyrin backbone, a series of regio- and stereospecific oxidation reactions are catalyzed by cytochrome P450 monooxygenases (CYPs). These heme-thiolate proteins are crucial for the structural diversification of triterpenoids.[2][3][4] The conversion of α-amyrin to asiatic acid involves multiple hydroxylation and oxidation steps, primarily at the C-2, C-23, and C-28 positions.

While the complete enzymatic cascade for asiatic acid biosynthesis is still under active investigation, members of the CYP716 family have been extensively characterized as multifunctional triterpene oxidases.[9][10][11][12][13] For instance, CYP716A enzymes are known to catalyze the three-step oxidation of the C-28 methyl group to a carboxylic acid, a key feature of asiatic acid.[10][13] The hydroxylation at the C-2 and C-23 positions is likely carried out by other specific CYPs.

The Final Step: 19α-Hydroxylation of Asiatic Acid

The terminal step in the biosynthesis of 19α-hydroxyasiatic acid is the hydroxylation of asiatic acid at the C-19α position. Based on the known biochemistry of triterpenoid modifications, this reaction is almost certainly catalyzed by a specific cytochrome P450 monooxygenase . While the precise enzyme responsible for this transformation has not yet been definitively identified and functionally characterized, the presence of 19α-hydroxyasiatic acid in Rosa laevigata strongly suggests the existence of a dedicated CYP in this species.[1]

Given the promiscuity and diversification of function within the CYP716 family, it is plausible that a member of this family in Rosa laevigata has evolved the specific catalytic activity for 19α-hydroxylation. Alternatively, a CYP from a different family could be responsible. Identifying this elusive enzyme is a key research frontier.

Experimental Workflows for Pathway Elucidation

Identifying and characterizing the enzymes involved in the biosynthesis of 19α-hydroxyasiatic acid requires a multi-pronged approach, combining genomics, molecular biology, and analytical chemistry.

Identification of Candidate Genes through Transcriptomics

A powerful strategy for identifying candidate biosynthetic genes is through transcriptome analysis of the source plant, Rosa laevigata.[14][15][16][17] By comparing the transcriptomes of tissues with high and low levels of 19α-hydroxyasiatic acid, researchers can identify co-expressed genes that are likely involved in its biosynthesis.

Experimental Protocol: Transcriptome Analysis for Candidate Gene Identification

-

Sample Collection: Collect tissues from Rosa laevigata known to produce 19α-hydroxyasiatic acid (e.g., leaves) and a control tissue with low or no production (e.g., roots).

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq).

-

De Novo Transcriptome Assembly and Annotation: Assemble the sequencing reads into a transcriptome and annotate the resulting transcripts by sequence homology to known genes, particularly OSCs and CYPs.

-

Differential Expression and Co-expression Analysis: Identify genes that are significantly upregulated in the high-producing tissue. Perform co-expression analysis to find genes with expression patterns that correlate with known triterpenoid biosynthetic genes (e.g., α-amyrin synthase).[2][4][18][19]

-

Candidate Gene Selection: Prioritize candidate CYPs from the co-expressed gene sets, particularly those belonging to the CYP716 family or other families known to be involved in triterpenoid metabolism, for functional characterization.

Functional Characterization of Candidate Genes in a Heterologous Host

Once candidate genes are identified, their function must be validated experimentally. Heterologous expression in a microbial host, such as Saccharomyces cerevisiae (yeast), is a widely used and effective method for characterizing plant biosynthetic enzymes.[9][10][11][20][21] Yeast provides a convenient platform as it possesses the necessary precursors from the mevalonate pathway and can functionally express membrane-bound CYPs when co-expressed with a cytochrome P450 reductase (CPR).[21]

Experimental Protocol: Heterologous Expression and Enzyme Assay in Yeast

-

Gene Cloning: Clone the full-length coding sequences of the candidate CYP genes from Rosa laevigata into a yeast expression vector.

-

Yeast Transformation: Transform a yeast strain engineered to produce the substrate, asiatic acid, with the vector containing the candidate CYP and a vector for a compatible CPR.

-

Cultivation and Induction: Grow the transformed yeast cultures and induce protein expression.

-

Metabolite Extraction: After a period of cultivation, harvest the yeast cells and extract the triterpenoids.

-

Metabolite Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of 19α-hydroxyasiatic acid.[1][3][12][22][23][24][25][26][27][28]

-

Confirmation of Activity: A peak corresponding to the mass and retention time of an authentic 19α-hydroxyasiatic acid standard confirms the 19α-hydroxylase activity of the candidate CYP.

| Analytical Method | Advantages | Considerations |

| GC-MS | High resolution and sensitivity for volatile and semi-volatile compounds. | Requires derivatization of hydroxyl and carboxyl groups.[3][23][24][26] |

| LC-MS | Suitable for non-volatile and thermally labile compounds; no derivatization needed.[1][12][25][27][28] | Matrix effects can influence ionization and quantification. |

Probing Enzyme Function through Site-Directed Mutagenesis

To further understand the structure-function relationship of the identified 19α-hydroxylase, site-directed mutagenesis can be employed.[29][30][31][32] By altering specific amino acid residues in the active site, researchers can gain insights into substrate binding and catalytic mechanism. This knowledge is invaluable for future protein engineering efforts aimed at improving enzyme efficiency or altering substrate specificity.

Future Perspectives: Metabolic Engineering and Synthetic Biology

The elucidation of the complete biosynthetic pathway for 19α-hydroxyasiatic acid opens up exciting possibilities for its sustainable production through metabolic engineering and synthetic biology. By introducing the entire pathway into a microbial chassis like yeast or a plant host like Nicotiana benthamiana, it is possible to create a cellular factory for the de novo synthesis of this valuable compound.[33] This approach circumvents the challenges associated with the extraction and purification from the native plant, such as low yields and batch-to-batch variability.

Conclusion

The biosynthesis of 19α-hydroxyasiatic acid is a testament to the intricate and elegant enzymatic machinery that has evolved in plants to produce a vast arsenal of bioactive specialized metabolites. While the core pathway leading to its precursor, asiatic acid, is becoming increasingly clear, the final 19α-hydroxylation step remains a key area for future research. The experimental strategies outlined in this guide, from transcriptome mining to heterologous expression and protein engineering, provide a robust framework for identifying and characterizing the elusive 19α-hydroxylase. The successful elucidation of this pathway will not only deepen our understanding of plant triterpenoid biosynthesis but also pave the way for the sustainable production of 19α-hydroxyasiatic acid and other valuable natural products for the pharmaceutical and biotechnology industries.

References

-

Bio-protocol. (n.d.). GC-MS Analysis of Diterpenes and Triterpenes from N. benthamiana and Grass Leaf Extracts. Retrieved from [Link]

- Fukushima, E. O., et al. (2014). Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS. Methods in Molecular Biology, 1153, 235-43.

- Achnine, L., et al. (2010).

- Fukushima, E. O., et al. (2011). CYP716A Subfamily Members are Multifunctional Oxidases in Triterpenoid Biosynthesis. Plant and Cell Physiology, 52(12), 2050-2061.

- Moses, T., et al. (2018). Engineering yeast for the production of plant terpenoids using synthetic biology approaches. Biotechnology Advances, 36(4), 1046-1065.

- Bonfill, M., et al. (2006). Identification of triterpenoid compounds of Centella asiatica by thin-layer chromatography and mass spectrometry.

- Mdeledda, A., et al. (2016). Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials.

- Wang, C., et al. (2022). Co-Expression Analysis Reveals Differential Expression of Homologous Genes Associated with Specific Terpenoid Biosynthesis in Rehmannia glutinosa. International Journal of Molecular Sciences, 23(12), 6789.

- Ma, Y., et al. (2024). Genome-Wide Identification, Characterization, and Expression Analysis of the CYP450 Family Associated with Triterpenoid Saponin in Soapberry (Sapindus mukorossi Gaertn.). International Journal of Molecular Sciences, 25(11), 5897.

- Chen, J., et al. (2024). Combined metabolomic and transcriptomic analysis reveals the key genes for triterpenoid biosynthesis in Cyclocarya paliurus. BMC Plant Biology, 24(1), 12.

-

ResearchGate. (n.d.). Expression analysis of genes involved in triterpenoid saponin and... Retrieved from [Link]

-

White Rose Research Online. (n.d.). Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum. Retrieved from [Link]

- Zhang, C., et al. (2018). Microbial Platform for Terpenoid Production: Escherichia coli and Yeast. Frontiers in Bioengineering and Biotechnology, 6, 114.

- Chen, M. L., et al. (2009). Preparative isolation and gas chromatography-mass spectrometry analysis of triterpenoids in kansui radix. Journal of Food and Drug Analysis, 17(5), 343-349.

- Suzuki, M., et al. (2022). High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system. Frontiers in Plant Science, 13, 948301.

- Chen, Y., et al. (2015). Structural Analysis of Metabolites of Asiatic Acid and Its Analogue Madecassic Acid in Zebrafish Using LC/IT-MSn. Molecules, 20(8), 14856-14870.

- Scalcinati, G., et al. (2012). Developing a yeast cell factory for the production of terpenoids. Biotechnology Journal, 7(7), 845-855.

- Zhang, Y., et al. (2025). Molecular insights into floral scent biosynthesis in Rosa laevigata through transcriptomic and metabolomic analyses. Frontiers in Plant Science, 16, 1599758.

- Peris-Vicente, J., et al. (2008). GCMS Analysis of Triterpenoid Resins: In situ Derivatization Procedures Using Quaternary Ammonium Hydroxides. Analytical and Bioanalytical Chemistry, 390(7), 1849-1860.

-

The University of Osaka Institutional Knowledge Archive : OUKA. (n.d.). High-yield production of bioactive triterpenoids in heterologous hosts through protein engineering of plant-derived cytochrome P450. Retrieved from [Link]

-

TRACE: Tennessee Research and Creative Exchange. (n.d.). Cloning and Expression of Cytochrome P450cam. Retrieved from [Link]

- Liu, D., et al. (2025).

- Nguyen, C. N., et al. (2004). Cloning and characterisation of cytochrome P450 genes from barley (Hordeum vulgare). Functional Plant Biology, 31(1), 89-98.

- Google Patents. (n.d.). US8658856B2 - Cloning of cytochrome p450 genes from Nicotiana.

- Google Patents. (n.d.). US7812227B2 - Cloning of cytochrome p450 genes from nicotiana.

- Zhang, Y., et al. (2025). Molecular insights into floral scent biosynthesis in Rosa laevigata through transcriptomic and metabolomic analyses. Frontiers in Plant Science, 16, 1599758.

-

Zhang, Y., et al. (2025). Molecular insights into floral scent biosynthesis in Rosa laevigata through transcriptomic and metabolomic analyses. PubMed. Retrieved from [Link]

- Zakaria, F., et al. (2019). LCMS/MS Metabolite Profiling and Analysis of Acute Toxicity Effect of the Ethanolic Extract of Centella asiatica on. Pertanika Journal of Science & Technology, 27(2).

- Fukushima, E. O., et al. (2011). CYP716A Subfamily Members are Multifunctional Oxidases in Triterpenoid Biosynthesis. Plant and Cell Physiology, 52(12), 2050-2061.

- Peralbo-Molina, A., et al. (2016). GC-MS Profiling of Triterpenoid Saponins from 28 Quinoa Varieties (Chenopodium quinoa Willd.) Grown in Washington State. Journal of Agricultural and Food Chemistry, 64(45), 8563-8571.

-

PubChem. (n.d.). 19Alpha-Hydroxyasiatic Acid. Retrieved from [Link]

- Fukushima, E. O., et al. (2018). Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast. Plant Biotechnology, 35(2), 131-139.

- Andersen, M. D., et al. (2000). Cloning and Expression of Cytochrome P450 Enzymes Catalyzing the Conversion of Tyrosine to p-Hydroxyphenylacetaldoxime in the Biosynthesis of Cyanogenic Glucosides in Triglochin maritima. Plant Physiology, 122(4), 1101-1110.

-

Zhang, Y., et al. (2025). Molecular insights into floral scent biosynthesis in Rosa laevigata through transcriptomic and metabolomic analyses. ResearchGate. Retrieved from [Link]

- Miettinen, K., et al. (2017). The ancient CYP716 family is a major contributor to the diversification of eudicot triterpenoid biosynthesis.

-

Miettinen, K., et al. (2017). The ancient CYP716 family is a major contributor to the diversification of eudicot triterpenoid biosynthesis. ResearchGate. Retrieved from [Link]

-

University of Cologne. (n.d.). Functional expression and biochemical characterization of P450 monooxygenases. Retrieved from [Link]

-

UGM Journal. (n.d.). LC-HRMS-Based Metabolomics Approach Reveals Antioxidant Compounds from Centella asiatica Leaves Extracts. Retrieved from [Link]

-

Miettinen, K., et al. (2017). The ancient CYP716 family is a major contributor to the diversification of eudicot triterpenoid biosynthesis. Semantic Scholar. Retrieved from [Link]

-

Chen, Y., et al. (2015). LC-MS/MS chromatograms of AA at m/z 487 (A) and its metabolites with... ResearchGate. Retrieved from [Link]

-

QMRO Home. (n.d.). Site-Directed Mutagenesis to Mutate Multiple Residues in a Single Reaction. Retrieved from [Link]

- Zhang, Y., et al. (2025).

-

ResearchGate. (n.d.). (PDF) Mutagenesis: Site-Specific. Retrieved from [Link]

-

ResearchGate. (n.d.). Functional Characterization of Cytochromes P450 with Key Roles in Determining Herbicide Selectivity in Winter Wheat and the Problem of Competing Weed Blackgrass. Retrieved from [Link]

-

Frontiers. (n.d.). Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis. Retrieved from [Link]

-

eLife. (2015). Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site. Retrieved from [Link]

-

PubMed Central. (2022). Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize. Retrieved from [Link]

-

YouTube. (2014). Site-directed Mutagenesis. Retrieved from [Link]

-

PubMed. (n.d.). Identification and functional characterization of CYP3002B2, a cytochrome P450 associated with amitraz and flumethrin resistance in the major bee parasite Varroa destructor. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Co-Expression Analysis Reveals Differential Expression of Homologous Genes Associated with Specific Terpenoid Biosynthesis in Rehmannia glutinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combined metabolomic and transcriptomic analysis reveals the key genes for triterpenoid biosynthesis in Cyclocarya paliurus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishing cell suitability for high-level production of licorice triterpenoids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Identification of a key gene involved in triterpenoid biosynthesis in Sanghuangporus baumii under Mn2+ induction and its regulatory role - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7812227B2 - Cloning of cytochrome p450 genes from nicotiana - Google Patents [patents.google.com]

- 9. Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heterologous Expression of Triterpene Biosynthetic Genes in Yeast and Subsequent Metabolite Identification Through GC-MS | Springer Nature Experiments [experiments.springernature.com]

- 11. Engineering yeast for the production of plant terpenoids using synthetic biology approaches - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00005B [pubs.rsc.org]

- 12. Structural Analysis of Metabolites of Asiatic Acid and Its Analogue Madecassic Acid in Zebrafish Using LC/IT-MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular insights into floral scent biosynthesis in Rosa laevigata through transcriptomic and metabolomic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Molecular insights into floral scent biosynthesis in Rosa laevigata through transcriptomic and metabolomic analyses [frontiersin.org]

- 16. Molecular insights into floral scent biosynthesis in Rosa laevigata through transcriptomic and metabolomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Genomic and Coexpression Analyses Predict Multiple Genes Involved in Triterpene Saponin Biosynthesis in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Developing a yeast cell factory for the production of terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. GC-MS Analysis of Diterpenes and Triterpenes from N. benthamiana and Grass Leaf Extracts. [bio-protocol.org]

- 23. jfda-online.com [jfda-online.com]

- 24. researchgate.net [researchgate.net]

- 25. pertanika.upm.edu.my [pertanika.upm.edu.my]

- 26. GC-MS Profiling of Triterpenoid Saponins from 28 Quinoa Varieties (Chenopodium quinoa Willd.) Grown in Washington State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. journal.ugm.ac.id [journal.ugm.ac.id]

- 28. researchgate.net [researchgate.net]

- 29. Site-Directed Mutagenesis to Mutate Multiple Residues in a Single Reaction. [qmro.qmul.ac.uk]

- 30. researchgate.net [researchgate.net]

- 31. Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site | eLife [elifesciences.org]

- 32. youtube.com [youtube.com]

- 33. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]

preliminary biological activity of 19Alpha-Hydroxyasiatic Acid

An In-Depth Technical Guide on the Preliminary Biological Activity of 19α-Hydroxyasiatic Acid

Abstract

19α-Hydroxyasiatic Acid (19α-HAA), a pentacyclic triterpenoid found in medicinal plants such as Rosa laevigata and Sinojackia sarcocarpa, is emerging as a compound of significant therapeutic interest.[1][2] As a derivative of Asiatic Acid, a well-studied natural product with a broad range of biological effects, 19α-HAA is poised for investigation into its own unique pharmacological profile.[3] This technical guide provides a comprehensive overview of the preliminary biological activities of 19α-HAA, with a primary focus on its validated anticancer properties. Furthermore, based on its structural characteristics and the known activities of related triterpenoids, this document outlines the rationale and detailed experimental frameworks for investigating its potential anti-inflammatory and neuroprotective effects. This guide is intended for researchers, scientists, and drug development professionals, offering mechanistic insights, validated experimental protocols, and a roadmap for future research.

Introduction to 19α-Hydroxyasiatic Acid (19α-HAA)

Chemical Identity and Structure

19α-Hydroxyasiatic Acid (IUPAC Name: (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid) is a pentacyclic triterpenoid belonging to the ursane family.[1] Its molecular formula is C₃₀H₄₈O₆.[1] The compound is structurally related to Asiatic Acid, distinguished by an additional hydroxyl group at the C-19α position. This modification can significantly influence the molecule's polarity, solubility, and interaction with biological targets.

Several synonyms for 19α-HAA appear in the literature, a critical point for comprehensive database searching. One of the most important is 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic Acid (THA) , a designation used in key studies demonstrating its anticancer activity.[2] Other synonyms include Meyanthic acid and 23-hydroxytormentic acid.[1]

Natural Occurrence

19α-HAA has been successfully isolated from several plant species. It was first identified in the leaves of Rosa laevigata (Cherokee Rose), a plant used in traditional medicine.[1] More recently, it was isolated as the novel triterpenoid THA from the leaves of Sinojackia sarcocarpa, where its potent bioactivity was characterized.[2]

Rationale for Investigation

The scientific interest in 19α-HAA is propelled by the extensive pharmacological activities documented for its parent compound, Asiatic Acid, and other pentacyclic triterpenoids. Asiatic Acid is renowned for its anti-inflammatory, antioxidant, anti-infective, antitumor, and potent neuroprotective properties.[3] Such compounds are considered "multi-target drugs" of natural origin. The addition of a hydroxyl group to this established scaffold presents an opportunity to discover derivatives with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles.

Anticancer Activity

The most robust preliminary data for 19α-HAA (reported as THA) is in the domain of oncology. Studies reveal that it possesses potent, tumor-selective cytotoxicity, operating primarily through the induction of apoptosis and cell cycle arrest.[2]

In Vitro Evidence of Cytotoxicity

19α-HAA has demonstrated significant dose-dependent inhibitory effects on the viability of a wide range of human cancer cell lines. Notably, it exhibits higher cytotoxicity towards cancer cells (such as ovarian carcinoma line A2780 and hepatocellular carcinoma line HepG2) compared to their noncancerous counterparts (IOSE144 and QSG7701, respectively), indicating a favorable therapeutic window.[2]

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| A2780 | Ovarian Carcinoma | 11.2 | [2] |

| HepG2 | Hepatocellular Carcinoma | 12.1 | [2] |

| A549 | Lung Cancer | 13.5 | [2] |

| SGC-7901 | Gastric Cancer | 14.6 | [2] |

| MCF-7 | Breast Cancer | 17.5 | [2] |

Core Mechanisms: Apoptosis and Cell Cycle Arrest

The primary mechanism for the anticancer activity of 19α-HAA is the induction of programmed cell death (apoptosis) and the halting of cell division.

-

Cell Cycle Arrest: Flow cytometry analysis shows that treatment with 19α-HAA causes a significant accumulation of cancer cells in the G2/M phase of the cell cycle. This arrest is accompanied by a marked downregulation of Cdc2 (also known as CDK1), a key protein kinase required for the G2/M transition.[2]

-

Induction of Apoptosis: The compound triggers the intrinsic (mitochondrial) pathway of apoptosis. This is evidenced by several key molecular events:

-